Diisopropyl disulfide

Catalog No.
S1532952
CAS No.
4253-89-8
M.F
C6H14S2
M. Wt
150.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diisopropyl disulfide

CAS Number

4253-89-8

Product Name

Diisopropyl disulfide

IUPAC Name

2-(propan-2-yldisulfanyl)propane

Molecular Formula

C6H14S2

Molecular Weight

150.3 g/mol

InChI

InChI=1S/C6H14S2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3

InChI Key

LZAZXBXPKRULLB-UHFFFAOYSA-N

SMILES

CC(C)SSC(C)C

Solubility

very slightly soluble in water; soluble in alcohols and oils

Canonical SMILES

CC(C)SSC(C)C

Diisopropyl disulfide is an organosulfur compound with the molecular formula C6H14S2\text{C}_6\text{H}_{14}\text{S}_2. It consists of two isopropyl groups connected by a disulfide bond, characterized by the presence of a sulfur-sulfur (SS\text{S}-\text{S}) linkage. This compound appears as a colorless to pale yellow liquid with a distinct odor reminiscent of garlic or onion, which is typical for many sulfur-containing compounds. Diisopropyl disulfide is known for its volatility and is soluble in organic solvents, making it relevant in various chemical applications .

The mechanism of action of DIS is primarily related to its role as a flavoring agent. DIS contributes to the characteristic "alliaceous" odor associated with onions, garlic, and other vegetables containing similar sulfur compounds. The specific mechanism by which DIS interacts with olfactory receptors to produce this perception requires further investigation.

  • Flammability: DIS is flammable with a flash point of 18.33 °C (65 °F). Proper handling and storage precautions are necessary to avoid fire hazards.
  • Toxicity: Limited data exists on the specific toxicity of DIS. However, it is generally considered to have low to moderate toxicity.
  • Safety Precautions: Standard laboratory safety practices should be followed when handling DIS, including wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when necessary.
Typical of disulfides:

  • Reduction: It can be reduced to diisopropyl sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride:
    C6H14S2+2H2C6H14S+H2S\text{C}_6\text{H}_{14}\text{S}_2+2\text{H}_2\rightarrow \text{C}_6\text{H}_{14}\text{S}+\text{H}_2\text{S}
  • Thiol-Disulfide Exchange: This reaction involves the exchange of thiol groups with other thiols, leading to the formation of new disulfides:
    RSH+R S SR R S SR+RS SR \text{RSH}+\text{R S SR }\rightarrow \text{R S SR}+\text{RS SR }
  • Oxidation: Diisopropyl disulfide can also be oxidized to form more complex sulfur compounds, depending on the oxidizing agent used .

Diisopropyl disulfide exhibits biological activity that has attracted attention in various fields. It has been studied for its potential antimicrobial properties, particularly against certain bacteria and fungi. Additionally, it may have implications in cancer research due to its ability to influence cellular signaling pathways related to oxidative stress and apoptosis. The compound's reactivity with thiol groups in proteins can also affect enzyme activity and protein folding, which are crucial for maintaining cellular functions .

Diisopropyl disulfide can be synthesized through several methods:

  • Oxidation of Thiols: The most common method involves the oxidation of diisopropyl sulfide using oxidizing agents such as iodine or hydrogen peroxide:
    2C3H8S+O2C6H14S2+2H2O2\text{C}_3\text{H}_8\text{S}+\text{O}_2\rightarrow \text{C}_6\text{H}_{14}\text{S}_2+2\text{H}_2\text{O}
  • Thiol-Disulfide Exchange: This method utilizes existing disulfides and thiols to form diisopropyl disulfide through exchange reactions.
  • Direct Synthesis from Elemental Sulfur: In some cases, elemental sulfur can react with isopropanol under specific conditions to yield diisopropyl disulfide .

Diisopropyl disulfide finds applications across various industries:

  • Flavoring Agent: It is used in food products for its characteristic flavor.
  • Chemical Intermediate: In organic synthesis, it serves as a precursor for other sulfur-containing compounds.
  • Pharmaceuticals: Its biological properties make it a candidate for drug development and research.
  • Agriculture: It may be utilized in pesticides due to its antimicrobial properties .

Studies on diisopropyl disulfide interactions focus on its reactivity with biological molecules. For instance, it can modify cysteine residues in proteins through thiol-disulfide exchange, impacting protein structure and function. Research indicates that such interactions could lead to changes in enzyme activity and cellular signaling pathways, suggesting potential therapeutic applications or risks associated with exposure .

Diisopropyl disulfide shares structural similarities with several other organosulfur compounds. Below is a comparison highlighting its uniqueness:

CompoundMolecular FormulaKey Characteristics
Diethyl disulfideC₄H₁₀S₂Less volatile; used as a solvent and reagent
Dimethyl disulfideC₂H₆S₂Stronger odor; used in organic synthesis
Diphenyl disulfideC₁₂H₁₈S₂More stable; used in polymer chemistry
Diisopropyl sulfideC₆H₁₄SNo disulfide bond; simpler structure
Diallyl disulfideC₆H₁₀S₂Used in food flavoring; more reactive due to allyl groups

Diisopropyl disulfide is unique due to its balance between volatility and reactivity, making it suitable for specific applications where both properties are advantageous .

Physical Description

Liquid
colourless liquid with a sulfurous, oniony odou

XLogP3

2.5

Boiling Point

177.0 °C

Density

0.843-0.847

Melting Point

-69.0 °C
-69 °C
-69°C

UNII

BP550P623A

Other CAS

4253-89-8

Wikipedia

Diisopropyl disulfide

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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